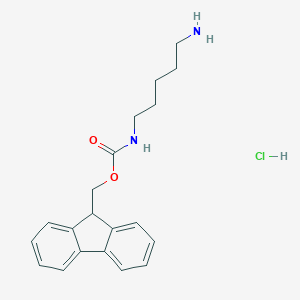

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is a compound that involves the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile group used in peptide synthesis, which has been a significant part of organic chemistry . It is used for the protection of the Na-amino group of an amino acid during the formation of the peptide bond .

Synthesis Analysis

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Chemical Reactions Analysis

The Fmoc group is used in the chemical synthesis of peptides . It is stable under acidic and oxidative conditions but can be deprotected under mild basic conditions . It can also be deprotected under reducing conditions .科学的研究の応用

Synthesis of New Amino Acid Derivatives

“N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” is used in the synthesis of new amino acid derivatives. For instance, it has been used in the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid . This compound was synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride .

Chemical Peptide Synthesis

The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is part of the “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, is widely used in chemical peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its strong absorbance in the ultraviolet region (λmax 266 nm in DMF) is very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Development of Hydrogel Composites

The “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” can be integrated with hydroxyapatite (HAP) to form composites . These composites can improve the properties of HAP, which is inherently fragile and restricts its wider applications for local delivery of antibiotics .

Ammonia Metabolism

The ornithine moiety in “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride” plays an important role in ammonia metabolism via the urea cycle . Its intake has been recommended as a nutritional supplement for its antifatigue effect .

Fibrinogen Receptor Antagonists

N5-Ornithine derivatives, which can be synthesized using “N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride”, have shown potential as orally active non-peptide fibrinogen receptor antagonists .

Prostaglandin EP4 Receptor Antagonists

N5-Ornithine derivatives have also been found to be selective prostaglandin EP4 receptor antagonists .

作用機序

Target of Action

The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .

Mode of Action

The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .

Action Environment

The action of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .

将来の方向性

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVDRDMFYHOZBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369607 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118119-32-7 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)